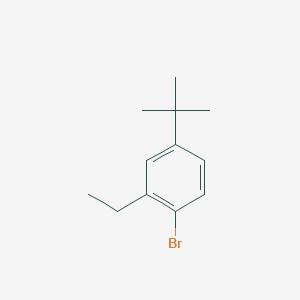![molecular formula C5H10F2Si B11719623 [(1E)-1,2-difluoroethenyl]trimethylsilane](/img/structure/B11719623.png)
[(1E)-1,2-difluoroethenyl]trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1E)-1,2-difluoroethenyl]trimethylsilane is an organosilicon compound characterized by the presence of a difluoroethenyl group attached to a trimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1,2-difluoroethenyl]trimethylsilane typically involves the reaction of difluoroethylene with trimethylsilyl chloride in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
[(1E)-1,2-difluoroethenyl]trimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Addition Reactions: The difluoroethenyl group can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form difluoroethenylsilane oxides or reduction to form difluoroethenylsilane hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Addition Reactions: Electrophiles like bromine or nucleophiles like Grignard reagents are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted silanes, difluoroethenyl derivatives, and silane oxides or hydrides, depending on the specific reaction conditions and reagents used.
科学研究应用
[(1E)-1,2-difluoroethenyl]trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, materials science, and as a precursor in the manufacture of advanced polymers and coatings.
作用机制
The mechanism by which [(1E)-1,2-difluoroethenyl]trimethylsilane exerts its effects involves the interaction of its difluoroethenyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The pathways involved include nucleophilic attack on the silicon atom and electrophilic addition to the difluoroethenyl group.
相似化合物的比较
Similar Compounds
(Trifluoromethyl)trimethylsilane: Known for its use in trifluoromethylation reactions.
(Chlorodifluoromethyl)trimethylsilane: Utilized in difluoroolefination reactions.
(Bromodifluoromethyl)trimethylsilane: Employed as a difluorocarbene precursor.
Uniqueness
[(1E)-1,2-difluoroethenyl]trimethylsilane is unique due to its specific difluoroethenyl group, which imparts distinct reactivity and stability compared to other fluorinated silanes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
属性
分子式 |
C5H10F2Si |
|---|---|
分子量 |
136.21 g/mol |
IUPAC 名称 |
[(E)-1,2-difluoroethenyl]-trimethylsilane |
InChI |
InChI=1S/C5H10F2Si/c1-8(2,3)5(7)4-6/h4H,1-3H3/b5-4+ |
InChI 键 |
CVBSOTGZVNQANI-SNAWJCMRSA-N |
手性 SMILES |
C[Si](C)(C)/C(=C/F)/F |
规范 SMILES |
C[Si](C)(C)C(=CF)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B11719582.png)

![2-(4-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11719593.png)





![5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11719630.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B11719633.png)
![2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11719634.png)
